1-(Cyclopropylmethyl)pyrrolidin-3-amine
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Overview
Description
1-(Cyclopropylmethyl)pyrrolidin-3-amine, also known as CPM, is an organic compound that belongs to the family of pyrrolidines. It is an important intermediate in the synthesis of various organic compounds and has been used in a variety of scientific research applications. CPM has a wide range of potential applications due to its unique chemical properties and its ability to react with other organic compounds.
Scientific Research Applications
Synthesis Techniques and Applications
One-Pot Synthesis Procedure : The synthesis of N-substituted 2-(arylmethyl)pyrrolidines from 1-aryl-2-cyclopropylalkynes and primary amines using a one-pot procedure. This involves catalyzed regioselective hydroamination, cyclopropylimine rearrangement, and subsequent reduction. This method holds potential for efficient pyrrolidine derivative synthesis (Gräbe, Zwafelink, & Doye, 2009).
Diastereoselective Synthesis : The creation of pyrrolidines using a diastereoselective synthesis method involving the reaction of primary amines or anilines with aldehydes and cyclopropanediesters. This method provides high diastereoselectivity, which is crucial in medicinal chemistry (Carson & Kerr, 2005).
Asymmetric Organocatalytic Synthesis : Developing functionalized pyrrolidine derivatives with trifluoromethyl groups, which are valuable in medical applications. The process uses a commercially available secondary amine as a catalyst, indicating potential for scalability and versatility in medical synthesis (Zhi et al., 2016).
Large-Scale Practical Synthesis : Producing (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol, an intermediate for bioactive molecules, in a practical, large-scale synthesis using 1,3-dipolar cycloaddition reaction. This showcases the scalability of pyrrolidine synthesis for broader applications (Kotian et al., 2005).
Synthesis of Substituted Pyrrolidin-2-ones : Developing a straightforward synthetic route for pharmacologically important pyrrolidin-2-ones from donor–acceptor cyclopropanes and primary amines. This method is relevant for medicinal chemistry and pharmacology (Boichenko et al., 2022).
Photoinduced Electron Transfer Promoted Cyclisations : The efficient cyclisations of amines to produce pyrrolidines and piperidines, offering insights into reaction mechanisms and synthetic applications (Pandey, Reddy, & Kumaraswamy, 1994).
properties
IUPAC Name |
1-(cyclopropylmethyl)pyrrolidin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c9-8-3-4-10(6-8)5-7-1-2-7/h7-8H,1-6,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWZAQUJXWBZQLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCC(C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopropylmethyl)pyrrolidin-3-amine | |
CAS RN |
72135-44-5 |
Source
|
Record name | 1-(cyclopropylmethyl)pyrrolidin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
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